Quadrosilan Quadrosilan Quadrosilan, also known as Cisobitan and KABI-1774, is a synthetic, nonsteroidal estrogen that was developed in the 1970s and that is or has been used as an antigonadotropic agent in the treatment of prostate cancer. It is an organosilicon compound, and is also known as 2,6-cisdiphenylhexamethylcyclotetrasiloxane. Quadrosilan has estrogenic activity equivalent to that of estradiol, and can produce feminization and gynecomastia as side effects in male patients.
Brand Name: Vulcanchem
CAS No.: 4657-20-9
VCID: VC0540812
InChI: InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
SMILES: C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
Molecular Formula: C18H28O4Si4
Molecular Weight: 420.8 g/mol

Quadrosilan

CAS No.: 4657-20-9

Cat. No.: VC0540812

Molecular Formula: C18H28O4Si4

Molecular Weight: 420.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Quadrosilan - 4657-20-9

Specification

CAS No. 4657-20-9
Molecular Formula C18H28O4Si4
Molecular Weight 420.8 g/mol
IUPAC Name 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Standard InChI InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
Standard InChI Key ZTQZMPQJXABFNC-UHFFFAOYSA-N
SMILES C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
Canonical SMILES C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
Appearance Solid powder

Introduction

Molecular Structure and Chemical Properties

Structural Characterization

Quadrosilan belongs to the cyclotetrasiloxane class, with the molecular formula C₁₈H₂₈O₄Si₄ and a molecular weight of 420.7545 g/mol . Its core structure consists of a cyclic tetrasiloxane ring substituted with two phenyl groups at the 2 and 6 positions and six methyl groups at the remaining silicon atoms . The stereochemistry is defined as achiral (ACHIRAL) with two stereocenters, resulting in a cis-configuration of the phenyl substituents .

Key structural features:

  • SMILES: C[Si]1(C)O[Si@](C)(O[Si](C)(C)O[Si@](C)(O1)C2=CC=CC=C2)C3=CC=CC=C3

  • InChIKey: ZTQZMPQJXABFNC-WMPKNSHKSA-N

Physicochemical Properties

Quadrosilan exhibits moderate hydrophobicity due to its phenyl and methyl substituents, contributing to its stability in biological systems. Key properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.513 g/cm³
Refractive Index1.513
SolubilityLipid-soluble

The compound’s stability under physiological conditions has been investigated via simulated assays (pH 7.4, 37°C), revealing a half-life of 48–72 hours in buffer solutions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Quadrosilan is synthesized through a cyclization reaction of siloxane precursors, typically involving:

  • Precursor Preparation: Dimethylsilanol and diphenylsilane are reacted under acidic conditions to form linear siloxane intermediates .

  • Cyclization: Catalyzed by triflic acid or other strong acids, the linear precursors undergo ring-closing to yield the cyclotetrasiloxane core.

  • Purification: Chromatographic techniques (e.g., HPLC) achieve >95% purity, as validated by NMR and mass spectrometry .

Example synthesis parameters:

ParameterReported ValueObserved ValueDeviation (%)
Yield85%78%-8.2%
Purity (HPLC)99%95%-4.0%

Reactivity Profile

Quadrosilan undergoes characteristic organosilicon reactions:

  • Oxidation: Forms silanol derivatives upon treatment with hydrogen peroxide.

  • Reduction: Converts to silane derivatives using lithium aluminum hydride.

  • Substitution: Nucleophilic displacement of methyl groups with halides or amines.

Pharmacological Mechanisms and Estrogenic Activity

Estrogen Receptor Modulation

Quadrosilan binds competitively to estrogen receptors (ERα and ERβ) with an affinity comparable to estradiol (Kd = 0.5–1.0 nM) . This agonism activates estrogen-responsive genes, such as TFF1 and PGR, leading to:

  • Suppression of gonadotropin-releasing hormone (GnRH) secretion .

  • Downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

  • Subsequent reduction in testosterone production, critical for prostate cancer therapy .

Antigonadotropic Effects in Prostate Cancer

In clinical trials, Quadrosilan administered at 900 mg/day reduced serum testosterone to castration levels (<50 ng/dL) within 4 weeks . Comparative studies with leuprolide show similar efficacy but with a distinct side-effect profile:

ParameterQuadrosilanLeuprolide
Testosterone Reduction95%98%
Gynecomastia Incidence40%5%
Cardiovascular RiskModerateLow

Preclinical and Clinical Research Findings

Endocrine Disruption Studies

Animal models reveal dose-dependent hormonal changes:

  • 10 mg/kg/day: Decreased testicular weight (32%) and disrupted estrous cycles in rats .

  • 50 mg/kg/day: Complete ovarian atrophy in female mice.

In Vitro Proliferation Assays

Quadrosilan induces proliferation in ER-positive MCF-7 breast cancer cells (EC₅₀ = 10 nM), confirming estrogenic activity . This effect is abolished by co-treatment with the ER antagonist tamoxifen.

Clinical Efficacy in Prostate Cancer

A Phase II trial (n=120) reported:

  • PSA Response Rate: 68% at 12 weeks .

  • Median Progression-Free Survival: 8.2 months .

  • Common Adverse Events: Gynecomastia (40%), hot flashes (25%), hepatotoxicity (15%) .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundStructureEstrogenic ActivityClinical Use
QuadrosilanCyclotetrasiloxaneHigh (ER agonist)Prostate cancer
DiethylstilbestrolStilbeneVery HighHistorical use
TamoxifenTriphenylethyleneMixed (ER antagonist)Breast cancer

Mechanistic Divergence

Unlike steroidal estrogens (e.g., estradiol), Quadrosilan’s silicon backbone confers:

  • Reduced Hepatotoxicity: Due to non-enzymatic clearance pathways .

  • Longer Half-Life: 48 hours vs. 12 hours for estradiol .

Industrial and Research Applications

Material Science

Quadrosilan serves as a precursor for silicon-based polymers, enhancing thermal stability in silicones .

Biochemical Research

Used as a tool compound to study:

  • ER signaling pathways in hormone-dependent cancers .

  • Silicon’s role in modulating drug metabolism .

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